Product packaging for Acetic acid;2,2-dimethylpropane-1,3-diol(Cat. No.:CAS No. 117756-41-9)

Acetic acid;2,2-dimethylpropane-1,3-diol

Cat. No.: B14288901
CAS No.: 117756-41-9
M. Wt: 164.20 g/mol
InChI Key: AMAIUVVQEKFSED-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity of Neopentyl Glycol Diacetate

Neopentyl Glycol Diacetate is known by several synonyms, including 2,2-dimethyl-1,3-propanediol diacetate and the abbreviated form NPGDA. jiuanchemical.com Its chemical identity is defined by a specific set of identifiers that are crucial for its recognition in scientific literature and databases. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3-acetyloxy-2,2-dimethylpropyl) acetate (B1210297). nih.gov

Below is a data table summarizing the key chemical identifiers for Neopentyl Glycol Diacetate:

IdentifierValue
IUPAC Name (3-acetyloxy-2,2-dimethylpropyl) acetate nih.gov
CAS Number 13431-57-7 nih.gov
Molecular Formula C₉H₁₆O₄ nih.govnih.gov
Molecular Weight 188.22 g/mol nih.gov
InChI Key ZFFGZCTVZNNVLP-UHFFFAOYSA-N nih.gov

These identifiers ensure the precise and unambiguous identification of Neopentyl Glycol Diacetate in a global context.

Historical Trajectories and Research Milestones in NPGDA Chemistry

The history of Neopentyl Glycol Diacetate is intrinsically linked to the development of neopentyl glycol (NPG). NPG is synthesized industrially through the aldol (B89426) reaction of formaldehyde (B43269) and isobutyraldehyde (B47883). wikipedia.org The subsequent esterification of NPG with acetic acid yields Neopentyl Glycol Diacetate. jiuanchemical.com

Initial research and development efforts were primarily focused on the application of NPG and its esters, including the diacetate, in the production of polyester (B1180765) resins for coatings. The unique branched structure of the neopentyl group provides excellent stability against heat, light, and water, which was a significant improvement for durable coatings. wikipedia.org

Over time, the applications of NPGDA expanded beyond coatings. A significant milestone was its adoption as a non-phthalate plasticizer, which enhances the flexibility and workability of plastics. More recent research has explored its use as a solvent in various chemical processes.

Contemporary Significance and Emerging Research Frontiers for NPGDA

In contemporary materials science, Neopentyl Glycol Diacetate is recognized for its role as a key ingredient in the production of a wide array of materials, including coatings, adhesives, and inks. jiuanchemical.com Its incorporation enhances critical properties such as durability, flexibility, chemical resistance, and adhesion. jiuanchemical.com

The contemporary significance and emerging research frontiers for NPGDA are summarized in the table below:

Area of SignificanceDescriptionResearch Frontiers
Polymer Chemistry The dual acrylate (B77674) groups in some derivatives of NPGDA enable high reactivity and crosslinking potential, which is fundamental for forming robust polymeric networks in processes like photopolymerization and UV-curing. Optimizing its use in polymerization to create materials with tailored properties.
Advanced Materials The inherent stability and flexibility of NPGDA are being leveraged in the development of high-performance materials. Exploration of novel applications in nanotechnology and 3D printing. jiuanchemical.comjiuanchemical.com
Biomedical Applications Research is underway to investigate the potential uses of NPGDA in biomedical applications, such as in drug delivery systems. jiuanchemical.comFurther studies into its biocompatibility and efficacy in controlled-release formulations.
Environmental Chemistry The development of bio-based NPGDA and its application in the chemical recycling of plastics are significant areas of current research. A recent study has explored the use of neopentyl glycol as a solvent for the chemical recycling of complex PET waste. rsc.orgEnhancing the efficiency and scalability of bio-based production and recycling processes.

The ongoing research into NPGDA underscores its potential to contribute to the development of next-generation materials with enhanced performance and sustainability profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O4 B14288901 Acetic acid;2,2-dimethylpropane-1,3-diol CAS No. 117756-41-9

Properties

CAS No.

117756-41-9

Molecular Formula

C7H16O4

Molecular Weight

164.20 g/mol

IUPAC Name

acetic acid;2,2-dimethylpropane-1,3-diol

InChI

InChI=1S/C5H12O2.C2H4O2/c1-5(2,3-6)4-7;1-2(3)4/h6-7H,3-4H2,1-2H3;1H3,(H,3,4)

InChI Key

AMAIUVVQEKFSED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(CO)CO

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering for Neopentyl Glycol Diacetate

Esterification Pathways of 2,2-Dimethylpropane-1,3-diol with Acetic Acid

Acid-Catalyzed Esterification Systems (e.g., sulfuric acid, p-toluenesulfonic acid)

The esterification of neopentyl glycol is frequently accelerated by the use of acid catalysts. Homogeneous catalysts such as sulfuric acid and p-toluenesulfonic acid (p-TSA) are commonly employed in Fischer esterification reactions. jiuanchemical.comtaylorandfrancis.com These catalysts function by protonating the carbonyl oxygen of the acetic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (neopentyl glycol). taylorandfrancis.com P-toluenesulfonic acid is a widely cited catalyst for this specific transformation. jiuanchemical.com

In addition to homogeneous catalysts, heterogeneous solid acid catalysts are also utilized. These include acidic ion-exchange resins, which offer the advantage of easy separation from the reaction mixture and potential for recycling. pnu.ac.irresearchgate.net For instance, a poly(styrene-divinylbenzene)sulfated resin has been successfully used to catalyze the esterification of neopentyl glycol with fatty acids. pnu.ac.ir

Investigation of Self-Catalysis Conditions in Esterification

The esterification of neopentyl glycol with acetic acid can also proceed without an external catalyst, a process known as self-catalysis. In this system, the acetic acid itself acts as the proton donor to catalyze the reaction. doaj.orgfinechem-mirea.ru Kinetic studies have been conducted to determine the optimal conditions for this pathway. Research has established that under self-catalysis conditions, a high yield of neopentyl glycol diacetate can be achieved. doaj.orgfinechem-mirea.ru

A study investigating the kinetic laws of this reaction found that a 95% yield of neopentyl glycol diacetate could be obtained within 20–22 hours. doaj.orgfinechem-mirea.ru This was achieved using a significant molar excess of the acid at a specific temperature range, which drives the reaction forward. doaj.orgfinechem-mirea.ru

ParameterValueSource
Molar Excess of Acetic Acid8-fold doaj.orgfinechem-mirea.ru
Optimal Temperature100–110°C doaj.orgfinechem-mirea.ru
Reaction Time20–22 hours doaj.orgfinechem-mirea.ru
Achieved Yield95% doaj.orgfinechem-mirea.ru

Role of Azeotropic Distillation in Enhancing Esterification Efficiency

Azeotropic distillation is a crucial technique used to enhance the efficiency of the esterification process by continuously removing water, a byproduct of the reaction. pnu.ac.ir According to Le Chatelier's principle, the removal of a product shifts the equilibrium towards the formation of more products, thereby increasing the conversion of reactants and the final yield of the ester.

To facilitate this, an inert azeotroping solvent, or entrainer, is added to the reaction mixture. pnu.ac.irgoogle.com This solvent forms a low-boiling azeotrope with water. The azeotrope is distilled off, condensed, and collected in a Dean-Stark trap or similar apparatus, where the water separates from the immiscible organic solvent. The solvent can then be returned to the reaction vessel. google.com Common entrainers used in the synthesis of neopentyl glycol esters include toluene, benzene, and m-xylene. pnu.ac.irdoaj.orgfinechem-mirea.ru This method allows the reaction to proceed to high completion, which is essential for industrial production. doaj.orgfinechem-mirea.ru

Kinetic and Mechanistic Studies of the Esterification Process

Understanding the kinetics and mechanism of the esterification of 2,2-dimethylpropane-1,3-diol with acetic acid is essential for the design, optimization, and scale-up of industrial reactors. researchgate.net

Kinetic studies of the esterification of neopentyl glycol have led to the development of mathematical models that describe the reaction rates. doaj.orgfinechem-mirea.ru These models are crucial for predicting the behavior of the reaction under various conditions.

While specific models detailed for neopentyl glycol diacetate synthesis are presented in dedicated kinetic studies doaj.orgfinechem-mirea.ru, the broader field of esterification kinetics provides several established models that can be applied. These models often depend on whether the catalysis is homogeneous or heterogeneous.

Pseudo-Homogeneous (PH) Models: These models are often used for heterogeneously catalyzed reactions where mass transfer limitations are negligible. The reaction is treated as if it were occurring in a single phase, with the rate depending on the concentrations of the reactants in the bulk liquid. nih.govresearchgate.net

Langmuir–Hinshelwood–Hougen–Watson (LHHW) Models: These models are based on the assumption that the reaction occurs on the surface of the heterogeneous catalyst. The reaction rate is considered a function of the concentrations of adsorbed species on the catalyst's active sites. The LHHW model is often found to be the most consistent with experimental data for esterification reactions over ion-exchange resins, suggesting a surface reaction-controlled process. nih.gov

Eley–Rideal (ER) Models: In this mechanism, one reactant molecule adsorbs onto the catalyst surface and then reacts with a second reactant molecule from the bulk fluid phase. nih.gov

The choice of the most appropriate kinetic model depends on the specific reaction system, including the catalyst, reactants, and reaction conditions. nih.gov For the esterification of 1-methoxy-2-propanol (B31579) with acetic acid over an ion-exchange resin, the LHHW model provided the best fit to the experimental data. nih.gov

The activation energy (Ea) is a critical parameter derived from kinetic studies, representing the minimum energy required for the reaction to occur. It is determined by studying the effect of temperature on the reaction rate constant, typically using the Arrhenius equation. researchgate.net For the self-catalyzed esterification of neopentyl glycol with acetic acid, the activation energies for the formation of both the mono- and di-esters have been established. doaj.orgfinechem-mirea.ru

Detailed Mechanistic Elucidation of Ester Formation

The process begins with the activation of the carboxylic acid. An acid catalyst, such as p-toluenesulfonic acid, protonates the carbonyl oxygen of acetic acid. jiuanchemical.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The nucleophilic oxygen atom of a hydroxyl group on the neopentyl glycol molecule then attacks the activated carbonyl carbon. This step results in the formation of a tetrahedral intermediate, also known as an oxonium ion. Following this, a proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the intermediate. This proton transfer creates a good leaving group: water.

The elimination of a water molecule from the tetrahedral intermediate regenerates the carbonyl group, forming the protonated ester. In the final step, a base (which can be water or the alcohol) deprotonates the carbonyl group, yielding the final ester product and regenerating the acid catalyst. This entire sequence occurs for both hydroxyl groups on the neopentyl glycol to form the diacetate. Because all steps are reversible, the reaction equilibrium is typically shifted toward the product side by removing water as it forms or by using an excess of one of the reactants. jiuanchemical.com

StepDescription
1. ProtonationThe carbonyl oxygen of acetic acid is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.
2. Nucleophilic AttackThe hydroxyl group of neopentyl glycol acts as a nucleophile, attacking the protonated carbonyl carbon.
3. Tetrahedral Intermediate FormationA tetrahedral oxonium ion intermediate is formed.
4. Proton TransferA proton is transferred to one of the hydroxyl groups, forming a good leaving group (H₂O).
5. Elimination of WaterThe water molecule is eliminated, and the carbonyl double bond is reformed.
6. DeprotonationThe protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Table 1: Mechanistic Steps of Fischer Esterification for NPGDA Synthesis.

Exploration of Heterogeneous Catalysis for NPGDA Synthesis (e.g., ion-exchange resins, metal chlorides)

While homogeneous catalysts like p-toluenesulfonic acid are effective, their separation from the product mixture can be challenging. jiuanchemical.com Heterogeneous catalysts offer a compelling alternative, simplifying product purification and enabling catalyst recycling.

Ion-Exchange Resins: Acidic ion-exchange resins, such as sulfonated polystyrene-divinylbenzene, serve as effective solid acid catalysts for esterification reactions. seplite.compnu.ac.ir These materials contain sulfonic acid groups (-SO₃H) that provide the necessary protons (H⁺) to initiate the reaction mechanism, analogous to sulfuric or p-toluenesulfonic acid. The polymer matrix is insoluble in the reaction medium, allowing for easy separation by filtration once the reaction is complete. Their macroporous structure provides a large surface area for the reaction to occur. The use of these resins has been successfully applied in the industrial synthesis of various esters, including those of neopentyl glycol. seplite.compnu.ac.ir

Metal-Based Catalysts: Various metal compounds have been explored for polyesterification reactions involving neopentyl glycol. Tin complexes, such as dibutyltin (B87310) oxide, and zirconium-based compounds have demonstrated high efficiency as catalysts. researchgate.net These function as Lewis acids, activating the carbonyl group of the carboxylic acid for nucleophilic attack. While not specifically documented for NPGDA in the provided context, their proven efficacy in related polyester (B1180765) synthesis suggests they are viable candidates for heterogeneous catalysis in this specific esterification. researchgate.net

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acidp-Toluenesulfonic acid, Sulfuric acidHigh activity, good solubility in reaction medium.Difficult to separate from product, corrosive, potential for waste generation.
Heterogeneous (Ion-Exchange Resin)Sulfonated polystyrene-divinylbenzeneEasily separated by filtration, reusable, less corrosive, reduced waste. wikipedia.orgPotentially lower thermal stability, mass transfer limitations can affect reaction rate.
Heterogeneous (Metal Complexes)Tin oxides, Zirconium compoundsHigh efficiency, potential for high selectivity. researchgate.netHigher initial cost, potential for metal leaching into the product.
Table 2: Comparison of Catalysts for NPGDA Synthesis.

Industrial-Scale Production Paradigms for Neopentyl Glycol and its Diesters

The industrial production of neopentyl glycol and its subsequent conversion to diesters like NPGDA involves well-established, multi-step chemical processes designed for high efficiency and purity.

Condensation and Hydrogenation Routes for 2,2-Dimethylpropane-1,3-diol Precursor Production

The primary precursor for NPGDA is neopentyl glycol (NPG), or 2,2-dimethylpropane-1,3-diol. The dominant industrial synthesis method for NPG involves a two-step process starting from isobutyraldehyde (B47883) and formaldehyde (B43269). mdpi.comjiuanchemical.comjiuanchemical.com

Aldol (B89426) Condensation: The first step is a crossed aldol condensation between isobutyraldehyde and formaldehyde. jiuanchemical.comresearchgate.net This reaction is typically catalyzed by a base, with tertiary amines such as triethylamine (B128534) being commonly used to minimize side reactions. researchgate.netgoogle.com The reaction yields an intermediate compound, hydroxypivaldehyde (HPA). mdpi.comjiuanchemical.com

Hydrogenation: The hydroxypivaldehyde intermediate is then reduced to neopentyl glycol. mdpi.com This is achieved through catalytic hydrogenation. A variety of catalysts are effective for this step, with copper-based catalysts (e.g., copper chromite) and nickel-based catalysts being widely used in industrial settings. mdpi.comresearchgate.netnih.gov The hydrogenation is carried out at elevated temperatures (e.g., 120-220°C) and pressures (e.g., 2.1-10.3 MPa) to ensure high conversion and selectivity to NPG. mdpi.comresearchgate.netnih.gov

An older route involves using a strong base like sodium hydroxide (B78521) for the condensation, which then leads to a crossed Cannizzaro reaction where excess formaldehyde reduces the HPA to NPG. However, the hydrogenation route is often preferred as it can lead to higher purity and fewer byproducts like formates. researchgate.net

Process StepReactantsCatalystProductTypical Conditions
Aldol CondensationIsobutyraldehyde, FormaldehydeTertiary Amine (e.g., Triethylamine)Hydroxypivaldehyde (HPA)Temperature: 60-80°C mdpi.com
HydrogenationHydroxypivaldehyde, Hydrogen (H₂)Copper Chromite or Raney NickelNeopentyl Glycol (NPG)Temperature: 120-220°C; Pressure: 2-10 MPa mdpi.comresearchgate.netnih.gov
Table 3: Industrial Production Steps for Neopentyl Glycol (NPG).

Continuous Esterification Processes for High-Throughput NPGDA Production

For large-scale industrial production, continuous processes are favored over batch processing due to their enhanced efficiency, consistent product quality, and improved economics. jiuanchemical.com Reactive distillation (RD) is a prime example of process intensification applied to the synthesis of NPGDA. mdpi.com

Reactive distillation combines chemical reaction and product separation into a single integrated unit. mdma.ch In the context of NPGDA synthesis, the esterification reaction occurs within a distillation column. As the reaction proceeds, water, a low-boiling byproduct, is continuously removed from the top of the column. researchgate.net According to Le Châtelier's principle, this constant removal of a product shifts the reaction equilibrium forward, driving the conversion of neopentyl glycol and acetic acid to near completion. mdma.chresearchgate.net This approach is particularly advantageous for equilibrium-limited reactions like esterification. The column can be packed with structured catalysts, such as acidic ion-exchange resins, which serve as both the catalytic surface and the distillation packing material. mdpi.comtudelft.nl This technology leads to lower capital and operating costs, reduced energy consumption, and higher product selectivity compared to conventional reactor-separator sequences. mdpi.com

Process Optimization Strategies for Enhanced Yield and Purity

To maximize the efficiency of NPGDA production, several process parameters are carefully controlled and optimized.

Reactant Molar Ratio: To shift the reaction equilibrium towards the product, an excess of one reactant is often used. Typically, acetic acid is used in excess as it is generally less expensive and more easily recovered than neopentyl glycol. Studies have shown that using a significant molar excess of acid can achieve high yields; for instance, a yield of 95% was reported with an eightfold molar excess of acetic acid. finechem-mirea.ru

Temperature Control: The reaction temperature is a critical parameter. An optimal temperature ensures a sufficiently high reaction rate without promoting undesirable side reactions or degradation. For the synthesis of NPGDA, a temperature range of 100–110°C has been identified as effective for achieving high yields. finechem-mirea.ru

Efficient Water Removal: As the esterification is reversible, the continuous and efficient removal of water is paramount to achieving high conversion. Azeotropic distillation is a widely used technique where an entrainer (e.g., toluene, butyl acetate) is added to the reaction mixture. pnu.ac.irfinechem-mirea.rugoogle.com The entrainer forms a low-boiling azeotrope with water, which is distilled off, condensed, and the water is separated, allowing the entrainer to be recycled back to the reactor.

Purification: After the reaction, the crude product must be purified to meet quality specifications. This typically involves several steps. Unreacted acetic acid may be neutralized and washed away. google.com The final purification is commonly achieved through distillation or vacuum rectification to separate the high-purity NPGDA from any remaining reactants, byproducts, or the monoester intermediate. jiuanchemical.comfinechem-mirea.ru This can yield a final product with a purity of 99.7% or higher. finechem-mirea.ru

ParameterOptimization StrategyImpact on Process
Molar RatioUse of excess acetic acid (e.g., 8:1 acid to glycol). finechem-mirea.ruShifts equilibrium to favor product formation, increasing yield.
TemperatureMaintain optimal range (e.g., 100-110°C). finechem-mirea.ruBalances reaction rate against potential for side reactions.
CatalystSelect efficient catalyst (e.g., ion-exchange resin) and optimize loading.Increases reaction rate and can simplify product purification.
Water RemovalEmploy continuous azeotropic distillation. pnu.ac.irfinechem-mirea.ruDrives reaction to completion by overcoming equilibrium limitations.
PurificationUtilize multi-step purification including washing and vacuum rectification. jiuanchemical.comfinechem-mirea.rugoogle.comEnsures high final product purity (>99%).
Table 4: Key Optimization Strategies for NPGDA Production.

Chemical Structure, Reactivity, and Transformational Chemistry of Neopentyl Glycol Diacetate

Fundamental Chemical Transformations of NPGDA

Hydrolysis is a fundamental chemical transformation for esters. In the case of neopentyl glycol diacetate, this reaction involves the cleavage of the ester bonds by water, typically accelerated by the presence of an acid or a base catalyst. The structure of the neopentyl group provides notable resistance to hydrolysis compared to simpler esters. wikipedia.orgnih.gov

Under hydrolytic conditions, neopentyl glycol diacetate will break down into its constituent parent molecules. The primary degradation products are:

Neopentyl glycol (2,2-dimethylpropane-1,3-diol)

Acetic acid

The reaction can proceed in a stepwise manner, first yielding neopentyl glycol monoacetate and one molecule of acetic acid, followed by the hydrolysis of the second ester group to yield neopentyl glycol and a second molecule of acetic acid. Analysis of the degradation products can be performed using standard analytical techniques such as gas chromatography (GC) to separate and quantify the reactants and products, and spectroscopic methods like infrared (IR) spectroscopy to monitor the disappearance of the ester carbonyl peak and the appearance of the hydroxyl group from the alcohol.

Neopentyl glycol diacetate can undergo transesterification, a process where the acetate (B1210297) groups are exchanged with the alkoxy group of another alcohol or the acyl group of another ester. This reaction is typically catalyzed by an acid or a base.

For example, in a reaction with a different alcohol (R'-OH), the acetate groups on neopentyl glycol diacetate can be replaced by the new alkoxide group (R'-O-), releasing acetic acid. Conversely, reacting neopentyl glycol diacetate with another ester can lead to an equilibrium mixture of different esters and alcohols.

While specific studies on the transesterification of neopentyl glycol diacetate are not prevalent, the synthesis of neopentyl glycol diesters from neopentyl glycol and other methyl esters (like high oleic palm oil methyl ester) is a well-documented example of the reverse reaction. nih.gov Such processes are optimized for factors like temperature, pressure, molar ratio of reactants, and catalyst concentration to achieve a high yield of the desired diester. nih.govanalis.com.my For instance, neopentyl glycol dimethacrylate can be prepared via a transesterification reaction between neopentyl glycol and methyl methacrylate. google.comgoogle.com

Table 1: Example Conditions for Transesterification to Produce NPG Diesters

Reactants Catalyst Molar Ratio (NPG:Ester) Temperature (°C) Pressure (mbar) Yield Source
Neopentyl Glycol (NPG) + High Oleic Palm Oil Methyl Ester (HOPME) Not specified 2:1.13 182 0.6 87 wt% nih.gov

The neopentyl glycol core of the diacetate ester provides considerable oxidative stability. researchgate.net The quaternary carbon atom lacks a hydrogen atom, making it resistant to oxidation pathways that involve the abstraction of a tertiary hydrogen. Furthermore, the absence of β-hydrogens in the neopentyl structure inhibits certain elimination reactions that can occur during oxidation. researchgate.net

However, under strong oxidizing conditions, the molecule can be degraded. The kinetics of the oxidation of the parent alcohol, neopentyl glycol, by agents like ditelluratocuprate(III) in an alkaline medium have been studied. researchgate.net Such studies indicate that the reaction rate is dependent on the concentration of the oxidizing agent and the substrate. researchgate.net While specific pathways for neopentyl glycol diacetate are not detailed, oxidation would likely target the methyl groups or involve cleavage of the ester bond under harsh conditions, ultimately leading to smaller carboxylic acids and carbon dioxide. The stability of esters derived from neopentyl glycol makes them suitable for applications like synthetic lubricants where resistance to oxidation is crucial. wikipedia.org

As established in section 3.1.1, the capacity for rapid polymerization and crosslinking is a characteristic of neopentyl glycol diacrylate (B77674) , not the diacetate. The mechanisms for the diacrylate are well understood and are central to its industrial applications, particularly in radiation-curable coatings and inks. jiuanchemical.com

The polymerization is typically a free-radical chain-growth reaction. The process can be broken down into three main stages:

Initiation: The process begins with the generation of free radicals. In photopolymerization, a photoinitiator absorbs UV light and cleaves to form highly reactive radical species. jiuanchemical.com Thermal initiators can also be used, which decompose upon heating to generate radicals.

Propagation: A radical then attacks the carbon-carbon double bond of an acrylate group on a neopentyl glycol diacrylate molecule. youtube.com This adds the monomer to the growing chain and regenerates a new radical at the end of the chain. This new radical can then react with another monomer, continuing the chain reaction.

Termination: The polymerization process ceases when two growing radical chains combine (combination) or when one radical abstracts a hydrogen from another (disproportionation), resulting in stable, non-reactive polymer chains.

Because neopentyl glycol diacrylate is difunctional (containing two acrylate groups), the propagating chains can react with an acrylate group on an already-formed polymer chain. This crosslinking reaction creates covalent bonds between linear polymer chains, leading to the formation of a rigid, three-dimensional network. jiuanchemical.comresearchgate.net The final properties of the crosslinked polymer, such as hardness and solvent resistance, are highly dependent on the crosslink density.

Table 2: Compounds Mentioned in the Article

Compound Name IUPAC Name Molecular Formula
Neopentyl Glycol Diacetate (3-acetyloxy-2,2-dimethylpropyl) acetate C₉H₁₆O₄
Neopentyl Glycol 2,2-dimethylpropane-1,3-diol C₅H₁₂O₂
Acetic Acid Ethanoic acid C₂H₄O₂
Neopentyl Glycol Diacrylate (2,2-Dimethyl-3-prop-2-enoyloxypropyl) prop-2-enoate C₁₁H₁₆O₄
Neopentyl Glycol Dimethacrylate 2,2-dimethylpropane-1,3-diyl bis(2-methylacrylate) C₁₃H₂₀O₄
Methyl Methacrylate Methyl 2-methylpropenoate C₅H₈O₂

Conformational Analysis and Polymorphism Studies of NPGDA and Related Compounds

The conformational landscape and polymorphic behavior of neopentyl glycol diacetate (NPGDA), formally known as Acetic acid;2,2-dimethylpropane-1,3-diol, are dictated by the significant steric hindrance imposed by the central quaternary carbon atom and the rotational flexibility of the ester groups. While specific experimental studies on the conformational analysis and polymorphism of NPGDA are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining foundational principles of stereochemistry and the well-documented behavior of the parent compound, neopentyl glycol (NPG), and other sterically hindered esters.

The central 2,2-dimethylpropane core of NPGDA restricts the conformational freedom of the molecule. The bulky tert-butyl group limits the rotation around the C2-C1 and C2-C3 bonds, influencing the spatial orientation of the diacetate substituents. The conformational preferences of the ester groups themselves are governed by a balance of steric and electronic effects. Generally, esters favor a planar conformation to maximize p-orbital overlap, with the s-trans (or Z) conformation being significantly more stable than the s-cis (or E) conformation due to reduced steric repulsion. For NPGDA, it is expected that both acetate groups will predominantly adopt this s-trans conformation.

A significant aspect of the physical chemistry of neopentyl glycol and its derivatives is the phenomenon of polymorphism, particularly the formation of plastic crystals. Neopentyl glycol itself is a well-known plastic crystal-forming material, exhibiting a phase transition from an ordered crystalline state to a disordered, plastic crystalline state before melting. arxiv.orglammps.orgspringernature.comarxiv.org In the plastic crystal phase, the molecules have long-range positional order but exhibit short-range orientational disorder, meaning the molecules can rotate with considerable freedom at their lattice sites. arxiv.org This behavior is attributed to the globular shape of the neopentyl glycol molecule.

It is highly probable that NPGDA also exhibits polymorphism, potentially including a plastic crystal phase, due to its quasi-spherical shape conferred by the neopentyl core. The addition of the diacetate groups would increase the molecular volume and moment of inertia compared to NPG, which would be expected to influence the transition temperatures and the rotational dynamics within the plastic phase.

Research on neopentyl glycol has revealed a colossal barocaloric effect (a significant thermal change upon application of pressure) near room temperature, which is associated with the pressure-induced phase transition from the disordered plastic crystal phase to a more ordered crystalline phase. lammps.orgspringernature.comarxiv.org This highlights the sensitivity of the polymorphic behavior of neopentyl-based structures to external conditions.

While specific crystallographic data for NPGDA is scarce, the study of related sterically hindered diol esters can provide insights. The crystal packing of such molecules is a delicate balance between optimizing van der Waals interactions and accommodating the bulky alkyl groups. The conformational flexibility of the ester groups plays a crucial role in achieving efficient packing. Different crystalline forms (polymorphs) may arise from different, energetically similar, molecular conformations or different packing arrangements of the same conformer.

The table below summarizes the key phase transition data for neopentyl glycol, which serves as a foundational reference for understanding the potential polymorphic behavior of its diacetate derivative.

PropertyValue for Neopentyl Glycol (NPG)Reference
Melting Point129.13 °C wikipedia.org
Boiling Point208 °C wikipedia.org
Solid-Solid Phase Transition Temperature~43 °C (from ordered to plastic crystal phase) arxiv.orgspringernature.com
Nature of High-Temperature Solid PhasePlastic Crystal (Orientationally Disordered) arxiv.orglammps.orgspringernature.com

Further research employing techniques such as X-ray diffraction, differential scanning calorimetry (DSC), and solid-state NMR spectroscopy on NPGDA is necessary to fully elucidate its conformational preferences and map its polymorphic landscape. Such studies would provide valuable data on the solid-state properties of this industrially relevant compound.

Advanced Analytical Characterization Techniques for Neopentyl Glycol Diacetate and Its Derivatives

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for probing the molecular structure of neopentyl glycol diacetate, identifying its characteristic functional groups, and assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of neopentyl glycol diacetate. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecule's carbon-hydrogen framework.

Due to the molecule's symmetry, the ¹H NMR spectrum of pure neopentyl glycol diacetate is relatively simple. The protons of the two equivalent acetate (B1210297) methyl groups give rise to a single sharp singlet, while the protons of the two equivalent methylene (B1212753) groups (-CH₂-) also produce a distinct singlet. The absence of adjacent, non-equivalent protons means no spin-spin coupling is observed. docbrown.info

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule. Key signals correspond to the carbonyl carbon of the ester group, the methylene carbons, the quaternary carbon, and the methyl carbons of the acetate and neopentyl moieties. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the formation of the ester is confirmed by a characteristic signal for the carbonyl carbon around 173.71 ppm. analis.com.my

Analysis of neopentyl glycol diesters has demonstrated the utility of NMR in confirming structure. analis.com.myresearchgate.net The efficiency of the esterification reaction can be monitored by observing the disappearance of signals corresponding to the hydroxyl groups of the parent neopentyl glycol and the appearance of the characteristic ester signals.

Table 1: Representative NMR Spectral Data for Neopentyl Glycol Diester Derivatives

This table presents typical chemical shift values observed for neopentyl glycol diesters, illustrating the characteristic signals used for structural confirmation.

NucleusFunctional GroupRepresentative Chemical Shift (ppm)MultiplicityReference
¹HEster Methylene (-CH₂OOR)~3.88Singlet researchgate.net
¹HAcetate Methyl (CH₃COO-)~2.31Singlet analis.com.my
¹³CCarbonyl (C=O)~173.71- analis.com.my

Note: Chemical shifts can vary slightly depending on the solvent and specific derivative.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in neopentyl glycol diacetate. The technique is particularly useful for confirming the successful esterification of neopentyl glycol by monitoring the appearance of the ester carbonyl group and the disappearance of the broad hydroxyl (-OH) band from the starting material. researchgate.net

The most prominent absorption band in the FTIR spectrum of neopentyl glycol diacetate is the strong C=O stretching vibration of the ester functional group, which typically appears in the region of 1735-1750 cm⁻¹. analis.com.my Other characteristic peaks include the C-O stretching vibrations of the ester linkage and the C-H stretching and bending vibrations of the methyl and methylene groups. The presence of the ester functional group is clearly evidenced by a strong peak around 1738 cm⁻¹. analis.com.my

Table 2: Key FTIR Absorption Bands for Neopentyl Glycol Diacetate

This table highlights the principal infrared absorption frequencies used to identify the functional groups within the neopentyl glycol diacetate molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
~1738C=O Stretch (strong)Ester analis.com.my
1240-1160C-O Stretch (strong)Ester nih.gov
2960-2850C-H Stretch (strong)Alkane (CH₃, CH₂) nih.gov
1470-1365C-H Bend (variable)Alkane (CH₃, CH₂) nih.gov

Mass Spectrometry (MS) is a vital tool for determining the molecular weight of neopentyl glycol diacetate and studying its fragmentation patterns to further confirm its structure. When coupled with Gas Chromatography (GC-MS), it provides both separation and identification capabilities. finechem-mirea.ru

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) may be observed, although it can be weak or absent. The fragmentation pattern is often more informative. For neopentyl glycol diacetate, characteristic fragment ions would result from the cleavage of the ester bonds. Common fragments observed in the GC-MS analysis of neopentyl glycol diacetate include m/z values of 43 and 56. nih.gov

Positive Chemical Ionization (PCI) is a softer ionization technique that can be used when the molecular ion is not readily observed with EI. PCI-MS typically results in a more abundant protonated molecule [M+H]⁺, which provides clearer molecular weight information.

Chromatographic Separation and Quantitative Analysis

Chromatographic methods are essential for separating neopentyl glycol diacetate from impurities, unreacted starting materials, or other components in a mixture, as well as for performing precise quantitative analysis.

Gas Chromatography (GC), often equipped with a Flame Ionization Detector (FID) or coupled with a Mass Spectrometer (GC-MS), is the premier technique for analyzing the purity and composition of volatile compounds like neopentyl glycol diacetate. analis.com.myfinechem-mirea.ru The method allows for the separation of the diacetate from potential impurities such as residual neopentyl glycol, acetic acid, or the monoester intermediate.

Quantitative analysis using GC-FID can determine the percentage of diester composition with high accuracy. analis.com.myresearchgate.net For example, studies on the esterification of neopentyl glycol have used GC to confirm the production of a 100% diester product. analis.com.my The purity of neopentyl glycol itself is often determined by gas chromatographic analysis before its use in synthesis. google.com GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for the confident identification of each separated component based on its mass spectrum. nih.govfinechem-mirea.ru

High-Performance Liquid Chromatography (HPLC) is a versatile alternative for the analysis of neopentyl glycol diacetate, particularly for less volatile derivatives or when analyzing complex mixtures. It is a key method for quantifying impurities.

Reverse-phase (RP) HPLC methods are commonly employed for the separation of esters. A similar compound, propylene (B89431) glycol diacetate, can be effectively analyzed using an RP-HPLC method with a C18 column and a mobile phase consisting of acetonitrile (B52724) and water, with a small amount of acid like phosphoric or formic acid. sielc.com This type of method is scalable and can be adapted for the preparative separation of neopentyl glycol diacetate to isolate impurities for further characterization. sielc.com

Thermal Analysis and Other Techniques for Material Characterization (e.g., Differential Scanning Calorimetry (DSC) in Polymer Studies)

Thermal analysis techniques are crucial for characterizing "Acetic acid;2,2-dimethylpropane-1,3-diol," also known as neopentyl glycol diacetate, and its derivatives, particularly within the realm of polymer science. These methods provide quantitative insights into the thermal properties and stability of materials, which are essential for determining their processing parameters and predicting their performance over a product's lifetime. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for evaluating polymers synthesized using neopentyl glycol or its esters.

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate how a polymer's thermal properties change with temperature. azom.com DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de This analysis can identify key thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hu-berlin.deeag.com

The glass transition temperature (Tg) is a critical parameter for polymers, marking the point where the material changes from a rigid, glassy state to a more flexible, rubbery state due to increased molecular chain mobility. azom.comhu-berlin.de For polyesters synthesized with neopentyl glycol, the unique 2,2-dimethyl structure of the neopentyl group sterically hinders bond rotation, which can influence the final Tg of the polymer. In studies of copolyesters containing neopentyl glycol, DSC has been used to observe shifts in Tg, which can indicate changes in the material's amorphous phase. For instance, incorporating neopentyl glycol into certain copolyesters has been shown to result in amorphous materials with glass transition temperatures as high as 129 °C.

Melting (Tm) and crystallization (Tc) temperatures are characteristic of semi-crystalline polymers. DSC plots reveal these transitions as endothermic and exothermic peaks, respectively. The area under the melting peak can be used to calculate the heat of fusion, which relates to the material's degree of crystallinity. eag.com Research on copolyesters of poly(propylene 1,4-cyclohexanedicarboxylate) modified with neopentyl glycol showed a reduction in both melting and crystallization temperatures as the neopentyl glycol content increased, indicating that its incorporation can disrupt the crystalline structure. researchgate.net

Thermogravimetric Analysis (TGA) complements DSC by measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is vital for determining the thermal stability and decomposition profile of neopentyl glycol diacetate derivatives. The resulting data can pinpoint the onset of degradation and the temperatures at which significant mass loss occurs. researchgate.net In studies of poly(neopentyl terephthalate-co-neopentyl succinate) copolymers, TGA demonstrated high thermal stability, with the temperature for 5% weight loss (Td-5%) ranging from 350.5°C to 362.5°C. researchgate.netresearchgate.net

The table below summarizes thermal properties for neopentyl glycol and related copolyesters as determined by DSC and TGA.

MaterialTechniquePropertyValue (°C)
Neopentyl Glycol (NPG) - ControlDSCMelting Temperature131.74
Neopentyl Glycol (NPG) - ControlTGAMax. Decomposition Temp (Tmax)159.72
Neopentyl Glycol (NPG) - TreatedTGAMax. Decomposition Temp (Tmax)160.40
Poly(propylene terephthalate) with NPGDSCMelting Temperature (Tm)95.4 - 134.3
Poly(propylene terephthalate) with NPGTGA5% Weight Loss Temp (Td-5%)350.5 - 362.5

This table is interactive. Users can sort columns by clicking on the headers.

Other characterization techniques such as Dynamic Mechanical Thermal Analysis (DMTA) are also employed. DMTA provides information on the viscoelastic properties of materials by applying a sinusoidal stress and measuring the resulting strain. It can detect the presence of rigid-amorphous phases in polymers that may not be evident from DSC alone. researchgate.net

Collectively, these analytical methods provide a comprehensive understanding of the material properties of polymers and other materials derived from neopentyl glycol diacetate, guiding their development for applications in coatings, plasticizers, and specialty polyesters. wikipedia.orgjiuanchemical.com

Theoretical and Computational Investigations of Neopentyl Glycol Diacetate Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of NPGDA. researchgate.netarxiv.org Methods like DFT, often using functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p), can accurately predict molecular geometries, electronic structures, and spectroscopic features. researchgate.netdergipark.org.trchem-soc.sinorthwestern.edu

Electronic Structure and Reactivity: The electronic character of NPGDA is key to its reactivity. northwestern.edu DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. dergipark.org.tr A smaller gap generally implies higher reactivity. For an ester like NPGDA, the HOMO is typically localized on the oxygen atoms of the ester groups, while the LUMO is centered on the carbonyl carbon-oxygen pi-antibonding orbitals.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. dergipark.org.tr In NPGDA, MEP maps would show negative potential (red/yellow) around the carbonyl oxygen atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms, highlighting sites for nucleophilic interaction. dergipark.org.tr These calculations provide a theoretical basis for understanding NPGDA's role in polymerization and as a plasticizer.

Table 1: Representative Quantum Chemical Descriptors for NPGDA (Hypothetical DFT B3LYP/6-311+G(d,p) Calculation).
PropertyCalculated ValueSignificance
HOMO Energy-7.5 eVRelates to electron-donating ability
LUMO Energy+1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap (ΔE)8.7 eVIndicator of chemical stability and reactivity
Dipole Moment2.1 DInfluences intermolecular interactions and solubility
Mulliken Charge on C=O Oxygen-0.55 eIndicates a site for electrophilic attack

Spectroscopic Property Prediction: Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data. jstar-research.com DFT calculations can compute vibrational frequencies corresponding to infrared (IR) spectra. researchgate.netchem-soc.si For NPGDA, strong absorption bands corresponding to the C=O stretching of the acetate (B1210297) groups would be predicted, typically around 1730-1750 cm⁻¹. analis.com.my Calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), aiding in the structural confirmation of the synthesized molecule. jstar-research.com

Molecular Dynamics Simulations of NPGDA within Polymeric Matrices and Solvation Environments

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems, providing insights into macroscopic properties based on the underlying atomistic interactions. nih.govsemanticscholar.org

NPGDA in Polymeric Matrices: As a non-phthalate plasticizer, NPGDA's effectiveness depends on its interaction with polymer chains. MD simulations can model NPGDA molecules interspersed within a polymer matrix, such as polyvinyl chloride (PVC) or polyesters. mdpi.comnih.govresearchgate.net These simulations can predict key properties that define a good plasticizer. nih.govsemanticscholar.org

Glass Transition Temperature (Tg): By simulating the cooling of a polymer-plasticizer system, the Tg can be determined from the change in the slope of the density-temperature plot. mdpi.com Effective plasticizers like NPGDA lower the Tg of the polymer, increasing its flexibility. nih.gov

Interaction Energy: The strength of interaction between NPGDA and the polymer chains can be calculated, revealing the compatibility of the plasticizer. mdpi.com Stronger interactions, often due to polar groups, lead to better compatibility and reduced plasticizer migration. nih.gov

Radial Distribution Function (RDF): The RDF, g(r), describes how the density of surrounding atoms varies as a function of distance from a reference atom. It can be used to analyze the specific interactions, such as hydrogen bonding or van der Waals forces, between NPGDA molecules and the polymer. mdpi.comnih.gov

Diffusion Coefficient: MD simulations can calculate the diffusion coefficient of the plasticizer within the polymer matrix, which is crucial for assessing its long-term stability and resistance to leaching. nih.gov

Solvation Environments: MD simulations are also used to study the solvation of NPGDA in various solvents. nih.govchemrxiv.org By placing an NPGDA molecule in a simulation box filled with solvent molecules (e.g., water, alcohols, or hydrocarbons), one can analyze the solvation shell structure and calculate the solvation free energy. nih.govchemrxiv.org This information is vital for understanding its solubility, which impacts its use in coatings, inks, and as a reaction medium. The simulations reveal how solvent molecules arrange around the polar ester groups and the nonpolar neopentyl core, providing a detailed picture of the solute-solvent interactions. chemrxiv.orgchemrxiv.org

Table 2: Typical Parameters Obtained from MD Simulations of NPGDA in a PVC Matrix.
ParameterTypical FindingImplication for Plasticization
Glass Transition Temperature (Tg)Significant reduction compared to pure PVCIncreased flexibility and processability
PVC-NPGDA Interaction EnergyFavorable (negative) interaction energyGood compatibility and miscibility
NPGDA Diffusion CoefficientLow valueHigh permanence, low migration/leaching
Fractional Free Volume (FFV)Increase compared to pure PVCIncreased polymer chain mobility

Computational Approaches to Elucidate Reaction Mechanisms and Kinetics

The synthesis of NPGDA is typically achieved through the Fischer esterification of neopentyl glycol (NPG) with acetic acid. analis.com.my Computational chemistry offers a way to explore the detailed reaction mechanism and kinetics of this process, which experimentally involves a two-step reaction forming a monoester intermediate followed by the diester product. researchgate.net

DFT calculations can be used to map the potential energy surface of the reaction. rsc.org This involves identifying and calculating the energies of reactants, intermediates, transition states, and products. The reaction typically proceeds via a series of steps: protonation of the carboxylic acid (if acid-catalyzed), nucleophilic attack by the alcohol's oxygen on the carbonyl carbon, formation of a tetrahedral intermediate, proton transfer, and elimination of a water molecule. rsc.orgresearchgate.net

By locating the transition state structure for each step, the activation energy (energy barrier) can be calculated. rsc.org These calculated barriers can then be used in conjunction with Transition State Theory to estimate reaction rate constants. researchgate.net This allows for a direct comparison with experimental kinetic data. For the esterification of NPG with acetic acid, experimental studies have determined the activation energies for the formation of the mono- and di-esters. doaj.orgfinechem-mirea.ru Computational studies can validate these findings and provide a deeper understanding of the factors controlling the reaction rate, such as steric hindrance from the neopentyl group or the role of a catalyst. rsc.orgresearchgate.net

Table 3: Experimentally Determined Kinetic Parameters for the Esterification of Neopentyl Glycol with Acetic Acid. doaj.orgfinechem-mirea.ru
Reaction StepActivation Energy (Ea), kJ/molPre-exponential Factor (A)
NPG → NPG Monoacetate~60-70Data-dependent
NPG Monoacetate → NPG Diacetate~70-80Data-dependent

Computational models can explore different catalytic conditions, such as self-catalysis by acetic acid or catalysis by a strong acid, to determine the most efficient reaction pathway. rsc.orgresearchgate.net

Theoretical Studies on Conformational Landscapes and Intermolecular Interactions

The three-dimensional shape and flexibility of the NPGDA molecule influence its physical properties and how it interacts with other molecules. Theoretical studies can map the conformational landscape and characterize the non-covalent interactions that govern its behavior.

Conformational Landscapes: The NPGDA molecule has several rotatable single bonds, primarily the C-C and C-O bonds connecting the neopentyl core to the acetate groups. Rotation around these bonds gives rise to different conformers (rotational isomers) with varying energies. mdpi.combiomedres.us Computational methods can perform a potential energy surface scan by systematically rotating a specific dihedral angle and calculating the energy at each step. mdpi.com This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to the rotational barriers between them. nih.govnih.gov For molecules with ester groups and alkyl chains, staggered conformations are generally more stable than eclipsed ones. The relative stability of different conformers, such as gauche and anti forms, can be determined, which is crucial for understanding the molecule's average shape in different environments. youtube.com

Table 4: Hypothetical Relative Energies of NPGDA Conformers from a Potential Energy Surface Scan.
Conformer Description (Rotation about C-O bond)Relative Energy (kcal/mol)Stability
Anti-periplanar (staggered)0.0Most Stable
Gauche (staggered)0.8Stable
Syn-periplanar (eclipsed)5.0Unstable (Transition State)

Intermolecular Interactions: The physical properties and function of NPGDA are dictated by its intermolecular interactions. nih.govunt.edu As a polar molecule with two ester groups, NPGDA primarily engages in dipole-dipole and van der Waals interactions. nih.gov The carbonyl oxygens act as hydrogen bond acceptors, although the molecule lacks hydrogen bond donors. Computational methods can quantify these interactions. Energy Decomposition Analysis (EDA) can be used to partition the total interaction energy between two molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces. unt.edu Understanding these interactions is fundamental to explaining NPGDA's boiling point, viscosity, and its ability to disrupt polymer-polymer interactions when used as a plasticizer.

Research Applications and Advanced Materials Science Incorporating Neopentyl Glycol Diacetate

Role in Polymer and Resin Synthesis and Property Modulation

NPGDA serves as a critical building block and reactive diluent in the synthesis of various polymers, particularly polyester (B1180765) resins. Its unique branched neopentyl structure and difunctional acrylate (B77674) groups are key to its ability to form robust, cross-linked polymer networks. jiuanchemical.comigmresins.com This structure imparts a range of desirable characteristics, enabling researchers to tailor the final properties of materials for high-performance applications such as coatings, adhesives, and inks. jiuanchemical.com When used in polymerization, NPGDA can function as a solvent for the reaction and subsequently act as a cross-linking agent, integrating into the polymer backbone.

In the formulation of both saturated and unsaturated polyester resins, NPGDA is a valuable component. Its dual acrylate functionality facilitates participation in free-radical polymerization, creating highly cross-linked, three-dimensional networks that significantly enhance the mechanical and chemical properties of the cured resin. igmresins.com This integration is fundamental to developing high-performance resins used in demanding coating and composite applications.

The incorporation of NPGDA into polyester resins markedly improves their hydrolytic stability and resistance to environmental degradation. The neopentyl glycol backbone is inherently resistant to breakdown by water, a property that is conferred to the resulting polymer. This enhanced stability is crucial for materials intended for long-term use in harsh environmental conditions, such as industrial and automotive coatings. jiuanchemical.com Research into polyester sealants has highlighted the importance of the glycol component in determining hydrolytic stability, with neopentyl glycol derivatives showing favorable performance. dtic.mil The resulting coatings exhibit exceptional durability against UV radiation, chemicals, and physical stress. jiuanchemical.com

The versatility of NPGDA and similar acrylates is further demonstrated in bio-based polymer systems, where formulations can be tailored to achieve a wide spectrum of mechanical properties.

Table 1: Mechanical Properties of Bio-Based Polymers Synthesized with Various Acrylates researchgate.net
PropertyRange of Achieved Values
Glass Transition Temperature (Tg)21 to 63 °C
Tensile Modulus (Young's)8 to 2710 MPa
Tensile Strength4 to 52 MPa

The unique molecular structure of NPGDA contributes to the enhanced thermal stability of polymeric systems. The neopentyl structure is known to improve resistance to heat. When NPGDA is used to create a crosslinked polymer network, the thermal stability of the resulting material is significantly increased.

Thermogravimetric analysis (TGA) is commonly used to evaluate the thermal stability of these materials. Studies on UV-curable compositions show that the thermal properties are dependent on the formulation. For instance, TGA of non-isocyanate urethane (B1682113) acrylates synthesized using NPGDA demonstrated that the resulting materials were thermally stable up to 215 °C, with decomposition occurring in distinct stages related to the breakdown of urethane bonds and the aliphatic chain. mdpi.com Other research on bio-based polymers has shown thermal stability up to 300 °C. researchgate.net

Table 2: Thermal Decomposition Data for NPGDA-based Urethane Acrylates (TGA) mdpi.com
SampleTemperature for 5% Weight Loss (°C)Temperature for 10% Weight Loss (°C)Temperature for 50% Weight Loss (°C)
UA1242.3275.5422.3
UA2215.1255.4429.6
UA3233.9265.8425.2

There is a growing research focus on developing more sustainable polymers by incorporating bio-based monomers. NPGDA and its derivatives are being utilized in these eco-friendly formulations. One approach involves enzymatic catalysis, where enzymes like Mycobacterium smegmatis acyltransferase are used for the synthesis of NPGDA or to perform polycondensation reactions with bio-based diesters and diols. diva-portal.orgresearchgate.net This biocatalytic route offers a green alternative to conventional chemical synthesis. diva-portal.org

Furthermore, research has demonstrated the successful synthesis of polymers from tall oil fatty acids, a renewable resource, which are then reacted with acrylates in a Michael addition reaction to create thermosets. researchgate.net Another area of development is the synthesis of UV-curable polyester acrylates derived from biodegradable sources such as poly(l-lactide) (PLLA) and poly(ε-caprolactone) (PCL), creating resins with reduced reliance on fossil fuels. researchgate.net Patents have also been filed for bio-based polyester latexes that include NPGDA in their compositions, indicating commercial interest in these sustainable materials. google.com

NPGDA is instrumental in the design of advanced polyester architectures beyond simple linear chains. Its difunctional nature allows it to act as a chain extender and a cross-linking agent, enabling the creation of complex polymer networks. A notable application is in the synthesis of urethane acrylates through an environmentally friendly non-isocyanate route. nih.gov In this process, a compound containing amine and hydroxyl groups undergoes an aza Michael addition reaction with NPGDA. nih.gov This reaction extends the polymer chain and incorporates acrylate functionalities, which can then be UV-cured to form a highly cross-linked network. The resulting architecture, where mono-functional urethane acrylate units are copolymerized as side chains, allows for high mobility of hydroxyl and carbamate (B1207046) bonds, which can form strong dynamic hydrogen bonds during mechanical stress, thereby improving tensile strength and elongation. nih.gov This method exemplifies how NPGDA can be used to build sophisticated polymer structures with tailored properties for applications like 3D printing. nih.gov

Incorporation into Polyether and Polyurethane Formulations

The diacetate ester of neopentyl glycol, NPGDA, is closely linked to the use of its parent compound, NPG, in producing polyester polyols, which are key intermediates for polyurethane (PU) systems. chinafuran.compenpet.com These polyester polyols, when reacted with isocyanates, form polyurethanes with desirable characteristics. The inclusion of the neopentyl structure enhances the chemical and thermal stability of the final polyurethane product. allhdi.compenpet.com

In polyurethane coatings, the use of NPG-based polyester polyols results in improved flexibility and chemical resistance. allhdi.compacificspecialityoils.com The structure of NPG helps to reduce the degree of crystallization in the polyurethane polymer compared to linear diols, which can be beneficial for creating more amorphous, flexible materials. adhesivesmag.com This is particularly advantageous for applications in the automotive, industrial maintenance, transportation, and aerospace markets where durable and resilient coatings are required. pacificspecialityoils.com While polyether polyols can also produce amorphous polymers, NPG-based polyesters offer a distinct balance of properties, including excellent hydrolysis stability. chinafuran.comadhesivesmag.com

The table below summarizes the key monomers used in the synthesis of polyester resins for coatings, including the role of Neopentyl Glycol.

Monomer TypeExampleFunction in Resin SynthesisResulting Property Enhancement
DiolNeopentyl Glycol (NPG)Forms the polyester backboneEnhances thermal stability, water/chemical resistance, flexibility allhdi.comalterchem.ru
Diacid (Aromatic)Isophthalic AcidProvides rigidity and chemical resistanceImproves hardness and durability mdpi.com
Diacid (Aromatic)Terephthalic AcidContributes to hardness and thermal stabilityIncreases mechanical strength mdpi.com
Diacid (Aliphatic)Adipic AcidImparts flexibilityLowers glass transition temperature (Tg) gantrade.com

Research in Advanced Coatings and Inks Technology

UV-Curable Formulations and Mechanistic Studies of Photopolymerization

Neopentyl Glycol Diacetate's structural relative, Neopentyl Glycol Diacrylate (NPGDA), is a significant monomer in the field of advanced coatings and inks, particularly in ultraviolet (UV) curable formulations. jiuanchemical.com NPGDA serves as a bifunctional monomer, meaning it has two reactive acrylate groups. jiuanchemical.comsinocurechem.com This dual functionality allows it to act as a reactive diluent and a crosslinking agent. riverlandtrading.comnih.gov

In UV-curable systems, a liquid formulation containing monomers, oligomers, and a photoinitiator is exposed to UV light. The photoinitiator absorbs the UV energy and generates free radicals, initiating a rapid polymerization process. jiuanchemical.com NPGDA's high reactivity, attributed to its two acrylate groups, allows for fast curing speeds. mascotchem.com During photopolymerization, NPGDA molecules form covalent bonds with each other and with other components in the formulation, creating a robust, three-dimensional polymer network. jiuanchemical.com This crosslinked structure is responsible for the final properties of the cured coating or ink, such as hardness, chemical resistance, and abrasion resistance. sinocurechem.comriverlandtrading.com

Enhancement of Adhesion Properties in Sealant and Adhesive Systems

In sealant and adhesive systems, strong and durable adhesion to various substrates is a critical performance metric. Neopentyl Glycol Diacrylate (NPGDA) is incorporated into these formulations to enhance their bonding capabilities. jiuanchemical.comjiuanchemical.com Its role as a crosslinking agent is fundamental to improving the cohesive strength and adhesive performance of the system. riverlandtrading.com

When added to adhesive and sealant formulations, NPGDA's acrylate groups participate in the polymerization reaction, integrating into the polymer backbone. jiuanchemical.com This process increases the crosslink density of the cured material, which in turn enhances its mechanical strength and durability. jiuanchemical.com The resulting crosslinked network provides better resistance to environmental factors such as moisture, chemicals, and temperature fluctuations, ensuring the longevity of the adhesive bond. jiuanchemical.com Propoxylated versions of NPGDA are also used specifically to improve flexibility and durability in adhesives and sealants. riverlandtrading.com

Development of Synthetic Lubricants and Plasticizers Based on NPGDA

The development of high-performance synthetic lubricants and plasticizers often involves the use of neopentyl polyol esters, including those derived from Neopentyl Glycol (NPG). wikipedia.orgpacificspecialityoils.com Esters synthesized from NPG, such as Neopentyl Glycol Diacetate, exhibit exceptional thermal and hydrolytic stability, making them superior to many conventional lubricants. nbinno.com

The unique molecular structure of NPG, with its central quaternary carbon atom, provides significant steric hindrance, which protects the ester linkages from both oxidative and hydrolytic attack. nbinno.com This results in synthetic lubricants that can operate reliably under extreme temperatures and high-stress conditions without degrading. nbinno.com These advanced lubricants find use in demanding applications such as aviation lubricants, automotive engine oils, and hydraulic fluids. nbinno.compacificspecialityoils.com

As a plasticizer, NPGDA and related esters are used to increase the flexibility and processability of polymers like PVC. chinafuran.com They offer advantages such as low volatility and excellent low-temperature resistance, properties that are highly valued in the production of durable and resilient plastic materials. chinafuran.com

Esterification with Fatty Acids for Biolubricant Base Stock Development

A significant area of research focuses on developing environmentally friendly biolubricants from renewable resources to replace mineral oil-based products. researchgate.net This involves the esterification of polyhydric alcohols like Neopentyl Glycol (NPG) with various fatty acids derived from vegetable oils. analis.com.my The resulting neopentyl glycol diesters (NPGDE) serve as biolubricant base stocks. analis.com.my

The key advantage of using a polyol like NPG over the natural glycerol (B35011) backbone found in vegetable oils is the absence of β-hydrogen atoms in its structure. ikm.org.my This structural feature significantly enhances the thermal and oxidative stability of the resulting ester. ikm.org.my

Research has been conducted on the synthesis of NPGDE from various fatty acid sources, including palm oil, oleic acid, and calophyllum fatty acid. researchgate.netanalis.com.my The esterification process is typically carried out at elevated temperatures with a catalyst. researchgate.netanalis.com.my Studies have also explored enzymatic synthesis using lipases, which can proceed under milder conditions. researchgate.netyoutube.com The resulting biolubricants are characterized by their physicochemical properties, which are critical for their performance.

The table below presents findings from a study on Neopentyl Glycol Diester (NPGDE) synthesized from palm oil fatty acids. analis.com.my

PropertyValueSignificance
Yield90%High conversion efficiency of the esterification process. analis.com.my
Oxidative Stability (Onset Temp.)184 °CIndicates good resistance to breakdown at high temperatures. analis.com.my
Pour Point10 °CThe lowest temperature at which the lubricant will flow. The relatively high value is due to saturated fatty acid content. analis.com.my
Flash Point235 °CThe temperature at which vapors can ignite, indicating good fire safety. analis.com.my
Viscosity Index160A measure of how much the lubricant's viscosity changes with temperature. A higher value indicates better stability across a range of temperatures. analis.com.my

These studies demonstrate that NPGDEs possess favorable properties, such as high oxidative stability, high flash points, and high viscosity indices, making them plausible candidates for various lubrication applications. analis.com.my

Emerging Research in Chemical Recycling of Polymeric Materials Utilizing Neopentyl Glycol Derivatives

The pursuit of a circular economy has intensified research into the chemical recycling of polymeric materials, which aims to break down plastic waste into its constituent monomers for repolymerization. nih.govacs.org This approach offers a promising alternative to landfilling, incineration, and mechanical recycling, particularly for complex and contaminated plastic streams. rsc.org A significant area of emerging research focuses on solvolysis, a process that uses solvents to depolymerize polymers. nih.gov Within this field, the use of neopentyl glycol (NPG) and its derivatives as depolymerization agents for polyesters like poly(ethylene terephthalate) (PET) is gaining attention. researchgate.netrsc.org

Recent studies have highlighted a novel and effective solvolysis process for treating complex PET waste, including multilayer packaging and textiles, using neopentyl glycol as the glycolysis agent. researchgate.netrsc.org Glycolysis is a chemical recycling method where the polymer chains are broken down by a glycol in the presence of a transesterification catalyst. nih.gov In this research, zinc acetate (B1210297) was employed as the catalyst to facilitate the depolymerization of PET waste with NPG. researchgate.netrsc.orgresearchgate.net

The primary goal of this research was to depolymerize PET into the value-added monomer, bis-(hydroxy neopentyl) terephthalate (B1205515) (BHNT). researchgate.netresearchgate.net One of the key advantages of producing BHNT is that it lacks β-hydrogen, a feature that enhances the chemical resistance of polymers synthesized from it. rsc.orgrsc.org Researchers focused on optimizing reaction parameters such as temperature and the molar ratio of NPG to PET to maximize the monomer yield. researchgate.netrsc.org

Detailed research findings indicate that optimal conditions for high PET conversion and raw BHNT yield were achieved at a reaction temperature of 200°C with an NPG/PET molar ratio of 6:1. rsc.orgrsc.orgresearchgate.net Under these conditions, the ester bonds of the PET polymer are effectively broken and replaced with hydroxyl groups from the NPG, ultimately yielding the BHNT monomer. rsc.org

A critical challenge in recycling complex waste streams is the presence of contaminants like dyes and other impurities. To address this, a novel purification step was developed using active carbon. rsc.orgresearchgate.netrsc.org This process proved highly successful, significantly enhancing the purity of the recovered BHNT. The monomer content in the purified samples increased from an initial 60% to as high as 95% in mol, with a concurrent reduction in oligomers and other by-products. rsc.orgresearchgate.netrsc.org

The high-purity BHNT obtained from this recycling process has the potential to be a direct substitute for fossil-fuel-based NPG in the synthesis of new high-value products, such as polyester resins, coatings, lubricants, and plasticizers. researchgate.netrsc.orgresearchgate.net Other research has also demonstrated the use of NPG-depolymerized PET to create glycolyzed oligoesters for synthesizing waterborne polyurethane dispersions and unsaturated polyester resins. researchgate.netijraset.com This demonstrates a viable path for upcycling plastic waste into valuable materials, contributing to a more sustainable and circular polymer economy. researchgate.net

Interactive Data Table: Optimized Conditions for PET Glycolysis Using Neopentyl Glycol

ParameterOptimal Value/FindingOutcomeSource
Polymer Feedstock Complex Poly(ethylene terephthalate) (PET) waste (e.g., multilayers, textiles)Effective depolymerization of difficult-to-recycle materials. researchgate.netresearchgate.netrsc.org
Depolymerization Agent Neopentyl Glycol (NPG)Acts as a solvent and reactant to produce bis-(hydroxy neopentyl) terephthalate (BHNT). rsc.orgresearchgate.net
Catalyst Zinc AcetateAccelerates the transesterification reaction. researchgate.netrsc.orgrsc.org
Reaction Temperature 200 °COptimized for high conversion and yield. rsc.orgrsc.orgresearchgate.net
NPG/PET Molar Ratio 6:1Maximizes the yield of the target monomer. rsc.orgrsc.orgresearchgate.net
Primary Product Bis-(hydroxy neopentyl) terephthalate (BHNT)A value-added monomer for new polymer synthesis. rsc.orgresearchgate.netresearchgate.net
Purification Method Active Carbon TreatmentRemoves dyes and impurities from the raw product. rsc.orgresearchgate.netrsc.org
Purity Enhancement Increase from 60% to 95% (in mol)Produces high-purity monomer suitable for repolymerization. rsc.orgresearchgate.netrsc.org
Potential Applications Synthesis of resins, coatings, plasticizers, unsaturated polyesters.Replaces fossil-based NPG, closing the loop on PET waste. researchgate.netresearchgate.netijraset.com

Environmental Research Perspectives and Sustainable Chemistry of Neopentyl Glycol Diacetate

Investigation of Environmentally Benign Synthesis Routes and Green Chemistry Principles

The traditional synthesis of Neopentyl Glycol Diacetate involves the esterification of neopentyl glycol with acetic acid, often utilizing acid catalysts like p-toluenesulfonic acid. finechem-mirea.ru While effective, this method can present environmental and safety challenges, including the use of corrosive catalysts and the potential for by-product formation. In line with the principles of green chemistry, research has shifted towards developing more sustainable and environmentally friendly synthesis pathways for NPGDA and related esters.

A significant area of investigation is the use of enzymatic catalysts, particularly lipases, to facilitate the esterification process. Lipases are recognized for their high selectivity, mild reaction conditions, and reduced waste generation, making them an attractive green alternative to conventional chemical catalysts. Research on the enzymatic synthesis of neopentyl glycol esters, such as diheptanoate and diesters for biolubricants, has demonstrated high yields and conversions in solvent-free media. nih.gov For instance, studies have shown that immobilized lipases, such as Novozym® 435, can effectively catalyze the synthesis of neopentyl glycol diesters, achieving high conversion rates. nih.gov The enzymatic process often operates at lower temperatures and pressures, leading to energy savings and a more favorable environmental profile. A yield of 95% for neopentyl glycol diacetate has been achieved under self-catalysis conditions with an eightfold molar excess of acetic acid at an optimal temperature of 100–110℃. nih.gov

Another green chemistry approach focuses on the synthesis of the precursor, neopentyl glycol (NPG), itself. Innovations in this area include the development of new catalytic processes that avoid the generation of wastewater and minimize side reactions, which are common in traditional synthesis routes. rsc.org Furthermore, there is growing interest in producing NPG from renewable feedstocks through fermentative production by recombinant microorganisms, which could significantly reduce the carbon footprint of NPGDA. nih.gov

The principles of green chemistry being applied to the synthesis of NPGDA and its precursors are summarized in the following table.

Table 1: Application of Green Chemistry Principles to Neopentyl Glycol Diacetate Synthesis

Green Chemistry Principle Application in NPGDA Synthesis Research Findings
Catalysis Replacement of traditional acid catalysts with enzymes (lipases). High yields (e.g., 95% for NPG diacetate) and high selectivity under milder reaction conditions. nih.gov
Use of Renewable Feedstocks Fermentative production of neopentyl glycol from biomass. Development of recombinant microorganisms capable of producing NPG from renewable sources. nih.gov
Atom Economy Solvent-free reaction conditions in enzymatic synthesis. Reduces waste and improves process efficiency by incorporating most of the reactants into the final product. finechem-mirea.runih.gov
Safer Solvents and Auxiliaries Elimination of hazardous solvents in the synthesis and purification steps. Research on solvent-free enzymatic synthesis and alternative purification methods. nih.gov
Design for Energy Efficiency Lower reaction temperatures and pressures in enzymatic processes. Reduced energy consumption compared to traditional high-temperature chemical synthesis. nih.gov
Waste Prevention Green catalytic processes for NPG synthesis that minimize by-products. New processes designed to reduce or eliminate wastewater and side reactions. rsc.org

Research on Reduction of Volatile Organic Compound (VOC) Emissions in NPGDA-Containing Systems

Volatile organic compounds (VOCs) are significant contributors to air pollution and the formation of ground-level ozone. Consequently, there is a strong regulatory and industrial drive to reduce VOC emissions from consumer and industrial products, including paints, coatings, and adhesives. Neopentyl Glycol Diacetate's low volatility is a key property that makes it an attractive component in the formulation of low-VOC products. google.com

The potential for VOC reduction when substituting a conventional solvent with NPGDA can be illustrated through a comparative formulation. The following table provides a hypothetical comparison of the VOC contribution of a standard solvent, such as a xylene blend, with NPGDA in a coating formulation.

Table 2: Estimated VOC Contribution in a Hypothetical Coating Formulation

Solvent Vapor Pressure (mmHg at 20°C) Typical Weight % in Formulation Estimated VOC Contribution (g/L)
Xylene (isomer mix) ~6-9 20% ~180-200
Neopentyl Glycol Diacetate <0.1 20% <1

Note: The estimated VOC contribution is illustrative and can vary based on the full formulation and specific regulatory definitions of VOCs.

Mechanistic Studies of Biodegradation and Environmental Fate of NPGDA

Following hydrolysis, the resulting products, neopentyl glycol and acetic acid, would undergo further degradation. Acetic acid is readily biodegradable and serves as a carbon source for a wide variety of microorganisms. The environmental fate of neopentyl glycol has been studied more extensively. While one screening information data set (SIDS) classifies neopentyl glycol as "not readily biodegradable," it also notes its low potential for bioaccumulation and low toxicity to aquatic organisms. oecd.org Other research indicates that many microorganisms can utilize neopentyl glycol as their sole carbon and energy source, converting it into carbon dioxide and water through biodegradation. This suggests that while the initial breakdown of NPG may not be rapid, it can be metabolized by environmental microbes.

Table 3: Proposed Biodegradation Pathway of Neopentyl Glycol Diacetate

Step Process Reactant(s) Product(s) Environmental Significance
1 Hydrolysis Neopentyl Glycol Diacetate, Water Neopentyl Glycol, Acetic Acid The initial breakdown of the parent compound. The rate is dependent on pH and microbial activity.
2 Aerobic Biodegradation Neopentyl Glycol, Acetic Acid, Oxygen Carbon Dioxide, Water, Biomass The mineralization of the hydrolysis products by microorganisms, leading to their removal from the environment.

Further mechanistic studies are needed to fully elucidate the specific microorganisms and enzymatic pathways involved in the degradation of NPGDA and to determine its precise degradation rates under various environmental conditions. However, the available evidence suggests that NPGDA is unlikely to be persistent in the environment due to the susceptibility of its ester linkages to hydrolysis and the subsequent biodegradation of its constituent parts.

Future Research Directions and Innovations in Neopentyl Glycol Diacetate Chemistry

Exploration of Novel Catalytic Systems for Enhanced Synthesis

The conventional synthesis of Neopentyl Glycol Diacetate typically involves the esterification of neopentyl glycol with acetic acid, often utilizing catalysts like p-toluenesulfonic acid. jiuanchemical.com While effective, research is actively exploring more efficient and environmentally benign catalytic systems to improve reaction rates, increase yields, and reduce energy consumption.

A significant area of investigation is the use of enzymatic catalysts, particularly immobilized lipases, which offer high selectivity and operate under milder reaction conditions. Research has demonstrated the effectiveness of enzymes like Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym® 435, for the synthesis of neopentyl glycol esters. researchgate.net Studies have shown that enzymatic synthesis can achieve high conversion rates in solvent-free media, presenting a greener alternative to traditional chemical catalysis. For instance, the synthesis of neopentyl glycol diheptanoate using Novozym® 435 has achieved yields of up to 95%. researchgate.net

Heterogeneous catalysts are also a key focus, as they can be easily separated from the reaction mixture and reused, thus improving process economics and reducing waste. For the synthesis of the precursor, neopentyl glycol (NPG), various heterogeneous catalysts have been investigated for the hydrogenation of hydroxypivaldehyde (HPA). Catalysts such as Raney nickel and copper-based systems have been shown to provide high conversion and selectivity for NPG. researchgate.netnih.gov Research into novel catalyst supports and promoters aims to further enhance their activity and stability. nih.gov

Catalytic SystemReactantsKey FindingsYield/ConversionReaction Conditions
Self-catalysis (excess acid)Neopentyl Glycol, Acetic AcidAchieves high yield but requires long reaction times and high temperatures.95%100–110℃, 20–22 hours
Novozym® 435 (Immobilized Lipase)Neopentyl Glycol, Heptanoic AcidEnzymatic, solvent-free synthesis with high conversion. Stepwise addition of acid improves reaction rate.95%70°C
Novozym® 40086 (Immobilized Lipase)Neopentyl Glycol, Lauric AcidDemonstrates lower activity compared to Novozym® 435 but still achieves high conversion.≥ 90%60°C
Triethylamine (B128534) (TEA) followed by hydrogenation catalystIsobutyraldehyde (B47883), ParaformaldehydeAnhydrous process for NPG synthesis with high conversion and selectivity, and no wastewater.99.3% selectivity for NPGCondensation: 75°C; Hydrogenation: 100°C, 4.0 MPa

Design and Engineering of Multifunctional Materials Incorporating NPGDA

The unique properties of Neopentyl Glycol Diacetate, such as its high reactivity and ability to form robust polymer networks, make it an ideal component for the design of advanced multifunctional materials. jiuanchemical.com Current research is focused on leveraging these characteristics to create materials with tailored properties for a range of sophisticated applications.

In the field of energy storage, NPGDA is being investigated as a cross-linking agent in the development of gel polymer electrolytes for lithium-ion batteries. These electrolytes offer the potential for improved safety and performance compared to traditional liquid electrolytes. mdpi.commdpi.comfrontiersin.orgrsc.org The incorporation of NPGDA can enhance the mechanical stability and ionic conductivity of the electrolyte, contributing to longer battery life and better performance.

Another promising area is in the realm of additive manufacturing, or 3D printing. NPGDA is used as a reactive diluent in photocurable resins, where its properties contribute to the rapid and precise curing of the material upon exposure to UV light. jiuanchemical.com This allows for the fabrication of complex, high-resolution structures with excellent mechanical properties, suitable for applications in prototyping, medical devices, and more. nih.govmdpi.comnih.gov

Furthermore, the biocompatibility of polymers derived from NPGDA has led to its exploration in biomedical applications, particularly in the creation of scaffolds for bone tissue engineering. These scaffolds can provide a temporary structure for cells to attach to and grow, promoting the regeneration of bone tissue. The ability to tailor the porosity and mechanical properties of these scaffolds by incorporating NPGDA is a key area of research. nih.govcambridge.orgnih.govscielo.sa.crmdpi.com

Application AreaRole of NPGDAKey Research Findings and Material Properties
Gel Polymer Electrolytes for BatteriesCross-linking agentEnhances mechanical stability and ionic conductivity of the electrolyte, leading to improved battery safety and performance.
3D Printing ResinsReactive diluentFacilitates rapid UV curing, enabling the creation of high-resolution 3D printed objects with good mechanical strength.
Bone Tissue Engineering ScaffoldsComponent of the polymer matrixContributes to the fabrication of biocompatible and biodegradable scaffolds with tailored porosity and mechanical properties to support bone regeneration.

Integration of NPGDA into Circular Economy Models and Sustainable Industrial Practices

The chemical industry is increasingly moving towards a circular economy model, which emphasizes the recycling and reuse of materials to minimize waste and reduce environmental impact. Neopentyl Glycol Diacetate and its precursor, neopentyl glycol, are being integrated into these models through various innovative approaches.

A significant development is the production of bio-based neopentyl glycol. Companies like LG Chem are producing NPG from renewable resources such as waste cooking oil and palm byproducts, which has earned International Sustainability & Carbon Certification (ISCC) PLUS. lgcorp.com This bio-based NPG can be used to produce NPGDA, thereby reducing the carbon footprint of the final product. BASF has also introduced a "ZeroPCF" (zero product carbon footprint) neopentyl glycol, produced using renewable raw materials and renewable energy through a biomass balance approach. european-coatings.combasf.compcimag.com These products are "drop-in" solutions, meaning they have the same quality and properties as their fossil-fuel-based counterparts and can be used in existing production processes without modification. european-coatings.combasf.com

In addition to sustainable production, there is a strong focus on the end-of-life of NPGDA-containing products. Research is underway to develop efficient methods for recycling materials such as polyester (B1180765) resins and UV-curable coatings that incorporate NPGDA. corkindustries.comfsea.comresearchgate.netprnewswire.comrsc.org For example, chemical recycling processes like glycolysis and methanolysis are being explored to break down polyester waste into its constituent monomers, which can then be purified and used to produce new polymers. nrel.govrsc.org This creates a closed-loop system where waste is transformed back into valuable raw materials. The recyclability of UV-cured paper and board products, which may contain NPGDA in their coatings, has also been demonstrated, allowing them to be re-pulped and used in the production of new paper products. corkindustries.comfsea.com The adoption of Life Cycle Assessment (LCA) is also becoming a standard practice to evaluate the environmental impact of NPG production and use, from raw material sourcing to end-of-life, helping to identify areas for improvement and promote more sustainable practices. jiuanchemical.com

Innovation/PracticeDescriptionImpact on Sustainability
Bio-based Neopentyl GlycolProduction of NPG from renewable feedstocks like waste cooking oil and palm byproducts.Reduces reliance on fossil fuels and lowers the carbon footprint of NPG and its derivatives. lgcorp.com
"ZeroPCF" Neopentyl GlycolProduction of NPG with a cradle-to-gate product carbon footprint of zero using renewable raw materials and energy. european-coatings.combasf.comOffers a carbon-neutral alternative for the production of coatings, resins, and other materials. pcimag.com
Chemical Recycling of PolyestersDepolymerization of polyester waste (e.g., through glycolysis) back into monomers for the synthesis of new polymers. nrel.govrsc.orgCreates a circular economy for polyester products, reducing landfill waste and the need for virgin materials.
Recycling of UV-Cured ProductsDevelopment of processes to re-pulp and de-ink paper and board products with UV-cured coatings. corkindustries.comfsea.comEnables the recycling of a wider range of paper products, diverting them from landfills.

Q & A

Q. What are the standard methodologies for synthesizing esters of 2,2-dimethylpropane-1,3-diol with carboxylic acids like acetic acid?

Methodological Answer: Esterification of 2,2-dimethylpropane-1,3-diol (neopentyl glycol) with acetic acid typically involves acid-catalyzed reactions. A common approach includes:

  • Reaction Setup: Mix the diol with excess acetic acid in the presence of a catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions .
  • Purification: Remove water via azeotropic distillation to drive the reaction equilibrium toward ester formation. The crude product is neutralized, washed, and recrystallized or distilled.
  • Characterization: Confirm ester formation using FT-IR (C=O stretch at ~1740 cm⁻¹) and ¹H NMR (disappearance of -OH signals and emergence of ester-linked methyl groups). For polyesters like poly(neopentyl glycol succinate), gel permeation chromatography (GPC) determines molecular weight distribution .

Q. How is the IUPAC nomenclature determined for derivatives of 2,2-dimethylpropane-1,3-diol?

Methodological Answer: The IUPAC name prioritizes functional groups and substituents. For example:

  • Neopentyl glycol : 2,2-dimethylpropane-1,3-diol. The longest carbon chain includes both hydroxyl groups, with methyl substituents on carbon 2.
  • Ester derivatives : The carboxylic acid (e.g., acetic acid) is named as an alkyl carboxylate. For neopentyl glycol diacetate, the name becomes 1,3-diacetoxy-2,2-dimethylpropane. Systematic naming requires numbering the diol backbone and specifying ester positions .

Q. What safety protocols are critical when handling 2,2-dimethylpropane-1,3-diol in laboratory settings?

Methodological Answer:

  • Exposure Control : Use fume hoods to avoid inhalation of dust/aerosols. The compound exhibits low acute toxicity (rat oral LD₅₀ >6400 mg/kg) but may cause mild skin/eye irritation .
  • Waste Disposal : Neutralize acidic residues before disposal. For polymeric derivatives (e.g., poly(neopentyl glycol succinate)), incinerate in compliance with local regulations .

Advanced Research Questions

Q. How is 2,2-dimethylpropane-1,3-diol utilized in the synthesis of Peloruside A fragments, and what challenges arise in coupling reactions?

Methodological Answer: In Peloruside A synthesis, the diol serves as a precursor for chiral fragments. Key steps include:

  • Aldol Coupling : Lithiated dithiane derivatives of the diol are coupled with epoxides (e.g., Evans' methodology) to form C8–C20 fragments. Challenges include stereochemical control and minimizing side reactions during dithiane deprotection .
  • Functionalization : Converting hydroxyl groups to methyl ethers or esters requires anhydrous conditions to avoid hydrolysis. Catalytic hydrogenation or Swern oxidation may refine intermediates .

Q. How can contradictions in reported physical properties (e.g., melting points) of poly(neopentyl glycol succinate) be resolved?

Methodological Answer: Discrepancies in thermal properties often stem from variations in polymer crystallinity or molecular weight. To resolve these:

  • Differential Scanning Calorimetry (DSC) : Measure glass transition (Tg) and melting (Tm) temperatures under controlled heating rates. For example, Tm discrepancies between 120–150°C can arise from differences in branching or end-group composition .
  • X-ray Diffraction (XRD) : Compare crystalline vs. amorphous regions. Higher crystallinity typically correlates with sharper Tm peaks .

Q. What strategies optimize the experimental phasing of macromolecular crystals using SHELX software with diol-containing ligands?

Methodological Answer: When refining structures with diol derivatives (e.g., neopentyl glycol esters):

  • Density Modification : Use SHELXC/D/E to phase high-resolution data. The rigid diol backbone reduces conformational ambiguity in ligand placement .
  • Twinned Data : For crystals with merohedral twinning, SHELXL’s TWIN/BASF commands refine twin fractions. Validate hydrogen-bonding networks involving diol hydroxyl groups using Olex2 or Coot .

Q. How can 2,2-dimethylpropane-1,3-diol derivatives be functionalized for amino-group incorporation, as seen in bioactive compounds?

Methodological Answer: Amino-functionalized derivatives (e.g., 2-amino-2-[2-(4-alkylphenyl)ethyl]propane-1,3-diols) are synthesized via:

  • Epoxide Ring-Opening : React neopentyl glycol-derived epoxides with lithiated dithianes, followed by deprotection to introduce amines .
  • Reductive Amination : Use sodium triacetoxyborohydride (STAB) to reduce imines formed from diol-aldehyde intermediates. Monitor reaction progress via LC-MS to avoid over-reduction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.